molecular formula C13H16N2S2 B102091 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- CAS No. 16832-62-5

1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-

Cat. No. B102091
CAS RN: 16832-62-5
M. Wt: 264.4 g/mol
InChI Key: RTFZYCYHJXKQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a heterocyclic compound that is widely used in scientific research. It is a seven-membered ring with a sulfur atom and a benzothiazole group attached to it. This compound has gained significant attention due to its potential biological and therapeutic applications.

Mechanism Of Action

The mechanism of action of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to bind to and inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.

Biochemical And Physiological Effects

1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- in lab experiments is its versatility. This compound can be easily modified to create a range of derivatives with different biological activities. Additionally, the synthesis of this compound is relatively simple and yields a high purity product. However, one limitation of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-. One area of interest is the development of novel derivatives with enhanced biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the development of new synthetic methods for the production of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- and its derivatives. Finally, more research is needed to explore the potential use of this compound in the treatment of neurodegenerative disorders and other diseases.
Conclusion:
In conclusion, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a versatile and promising compound for scientific research. It has a range of potential therapeutic applications and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.

Synthesis Methods

The synthesis of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- involves the reaction of 2-mercaptobenzothiazole with hexahydro-1H-azepine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This compound can also be synthesized through other methods, including ring-closing metathesis and cyclization reactions.

Scientific Research Applications

1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been used as a building block in the synthesis of other bioactive compounds.

properties

CAS RN

16832-62-5

Product Name

1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(azepan-1-ylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S2/c1-2-6-10-15(9-5-1)17-13-14-11-7-3-4-8-12(11)16-13/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

RTFZYCYHJXKQHW-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)SC2=NC3=CC=CC=C3S2

Canonical SMILES

C1CCCN(CC1)SC2=NC3=CC=CC=C3S2

Other CAS RN

16832-62-5

Origin of Product

United States

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